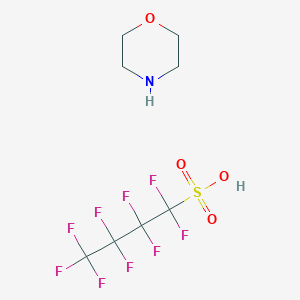
5,5'-Dicyano-3-(4-sulfobutyl)-1,1',3'-triethylimidacarbocyanine betaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine is a synthetic organic compound that belongs to the class of cyanine dyes. These dyes are known for their vivid colors and are widely used in various scientific and industrial applications, particularly in the fields of biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine typically involves the condensation of appropriate imidazole derivatives with cyano and sulfobutyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.
化学反应分析
Types of Reactions
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine has several scientific research applications, including:
Fluorescent Probes: Used as a fluorescent dye in microscopy and flow cytometry to label and visualize biological molecules.
Molecular Imaging: Employed in imaging techniques to study cellular processes and molecular interactions.
Biochemical Assays: Utilized in various assays to detect and quantify biomolecules such as proteins, nucleic acids, and lipids.
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
作用机制
The mechanism of action of 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with specific molecular targets, such as nucleic acids or proteins, and emit light upon excitation. This property makes it useful for imaging and detection applications.
相似化合物的比较
Similar Compounds
Cy3: Another cyanine dye with similar fluorescent properties but different chemical structure.
Cy5: A cyanine dye with a longer wavelength emission compared to 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine.
FITC: A fluorescein-based dye with different spectral properties and applications.
Uniqueness
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine is unique due to its specific chemical structure, which imparts distinct spectral properties and reactivity. Its sulfobutyl group enhances its solubility in aqueous solutions, making it particularly useful for biological applications.
属性
CAS 编号 |
32634-36-9 |
|---|---|
分子式 |
C29H32N6O3S |
分子量 |
544.7 g/mol |
IUPAC 名称 |
4-[6-cyano-2-[(E,3E)-3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H32N6O3S/c1-4-32-24-14-12-22(20-30)18-26(24)34(6-3)28(32)10-9-11-29-33(5-2)25-15-13-23(21-31)19-27(25)35(29)16-7-8-17-39(36,37)38/h9-15,18-19H,4-8,16-17H2,1-3H3 |
InChI 键 |
YWYCGJBGMVFFMH-UHFFFAOYSA-N |
手性 SMILES |
CCN\1C2=C(C=C(C=C2)C#N)N(/C1=C/C=C/C3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=CC3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
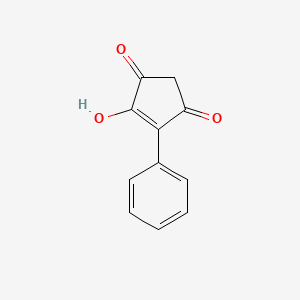
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)
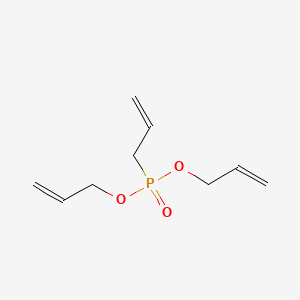
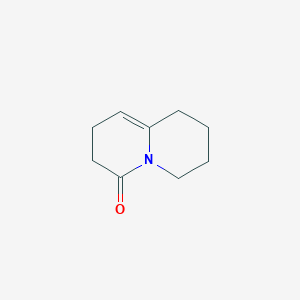
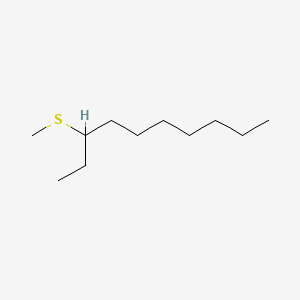
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)
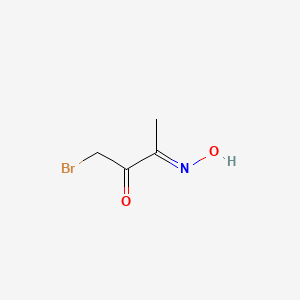
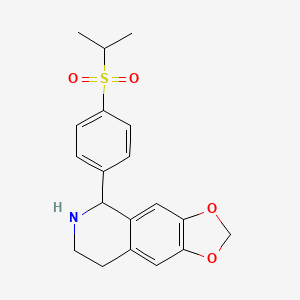

![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
